molecular formula C16H16ClN3O B13485159 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine

Cat. No.: B13485159
M. Wt: 301.77 g/mol
InChI Key: PBLDNLGSLZHVBB-UHFFFAOYSA-N
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Description

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety attached to a phenylpiperazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

The synthesis of 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine involves several steps, typically starting with the preparation of 6-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the carbonyl-piperazine bond. Industrial production methods may employ advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

    6-Chloropyridine-2-carbonyl chloride: This compound serves as a precursor in the synthesis of this compound.

    4-Phenylpiperazine: Another precursor that contributes to the piperazine moiety in the final compound.

    Other substituted piperazines: These compounds share structural similarities but may differ in their functional groups and resulting properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

(6-chloropyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H16ClN3O/c17-15-8-4-7-14(18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2

InChI Key

PBLDNLGSLZHVBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl

Origin of Product

United States

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